molecular formula C15H14N2O2 B2669421 (E)-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide CAS No. 72323-43-4

(E)-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide

Cat. No.: B2669421
CAS No.: 72323-43-4
M. Wt: 254.289
InChI Key: USNNCFCLTVHOOK-MHWRWJLKSA-N
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Description

(E)-2-hydroxy-N’-(4-methylbenzylidene)benzohydrazide is a compound belonging to the class of hydrazones, which are characterized by the presence of the functional group -C=N-NH- This compound is synthesized through the condensation reaction between 2-hydroxybenzohydrazide and 4-methylbenzaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-hydroxy-N’-(4-methylbenzylidene)benzohydrazide typically involves the reaction of 2-hydroxybenzohydrazide with 4-methylbenzaldehyde in an ethanol solvent. The reaction is carried out under reflux conditions for several hours to ensure complete condensation. The product is then purified through recrystallization from ethanol to obtain the desired compound in high purity .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(E)-2-hydroxy-N’-(4-methylbenzylidene)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of (E)-2-hydroxy-N’-(4-methylbenzylidene)benzohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound’s hydrazone group can form stable complexes with metal ions, which may enhance its biological activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-hydroxy-N’-(4-methylbenzylidene)benzohydrazide is unique due to its specific structural features, such as the presence of both hydroxyl and hydrazone groups, which contribute to its diverse chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit significant antimicrobial and antioxidant properties sets it apart from other similar compounds .

Properties

IUPAC Name

2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11-6-8-12(9-7-11)10-16-17-15(19)13-4-2-3-5-14(13)18/h2-10,18H,1H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNNCFCLTVHOOK-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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